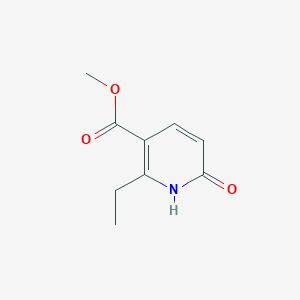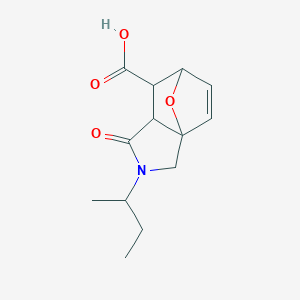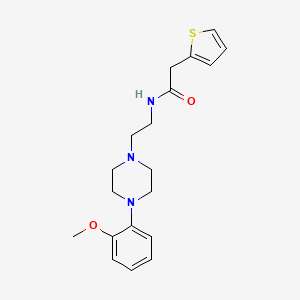
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTA and is a member of the acrylonitrile family. DMTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 339.44 g/mol.
Scientific Research Applications
Organic Optoelectronics Applications
BODIPY-Based Materials : The research highlighted the emergence of BODIPY-based materials for organic optoelectronics applications, especially as active materials in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors have shown promising results, particularly as near-infrared emitters. This development is crucial for 'metal-free' infrared emitters and could inspire future research in BODIPY-based materials for optoelectronic devices (Squeo & Pasini, 2020).
Organic Synthesis and Chemical Transformations
Benzofused Thiazole Derivatives : The synthesis and pharmacological evaluation of benzofused thiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. The study emphasized the design and development of these derivatives as therapeutic agents, showing significant activity against various reactive species and providing a template for further development in pharmaceuticals (Raut et al., 2020).
Thiazole Derivatives : The review of thiazole derivatives underlines their wide-ranging therapeutic applications. These compounds have shown activity as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, and more. The thiazole ring serves as a crucial nucleus for these derivatives, highlighting the importance of structural modification in enhancing pharmacological activity. It indicates the ongoing potential of thiazole derivatives in medicinal chemistry and pharmaceutical research (Leoni et al., 2014).
properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-14-5-4-6-17(9-14)11-19(12-22)21-23-20(13-24-21)18-8-7-15(2)16(3)10-18/h4-11,13H,1-3H3/b19-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYKKRISZDMMI-ODLFYWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2412165.png)
![4-(Dimethylamino)-3-formyl-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2412167.png)





![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)